molecular formula C17H18N2OS B5031546 5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one

5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one

Cat. No.: B5031546
M. Wt: 298.4 g/mol
InChI Key: CCOLXXYFZUTMHG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to its aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 5,5-dimethylcyclohex-2-en-1-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexenone ring with a thiazole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-17(2)9-13(8-14(20)10-17)18-16-19-15(11-21-16)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOLXXYFZUTMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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